Piquindone HCl
Description
Piquindone hydrochloride (C₁₆H₂₃ClN₂O) is a pyrroloisoquinoline-derived atypical antipsychotic that acts as a potent dopamine D2 receptor antagonist . It was developed to address both positive (e.g., hallucinations) and negative (e.g., social withdrawal) symptoms of schizophrenia while minimizing extrapyramidal symptoms (EPS) and tardive dyskinesia (TD), common side effects of conventional neuroleptics like haloperidol . Preclinical studies demonstrated its weaker cataleptogenic activity compared to haloperidol, suggesting a reduced risk of motor side effects . Clinical trials in the 1980s–1990s reported moderate efficacy in improving positive symptoms and near-significant improvements in negative symptoms, with minimal EPS incidence .
Properties
CAS No. |
83784-19-4 |
|---|---|
Molecular Formula |
C15H27ClN2O3 |
Molecular Weight |
318.84 g/mol |
IUPAC Name |
(4aS,8aS)-3-ethyl-2,6-dimethyl-4a,5,7,8,8a,9-hexahydro-1H-pyrrolo[2,3-g]isoquinolin-4-one;dihydrate;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH.2H2O/c1-4-11-9(2)16-13-7-10-5-6-17(3)8-12(10)15(18)14(11)13;;;/h10,12,16H,4-8H2,1-3H3;1H;2*1H2/t10-,12+;;;/m0.../s1 |
InChI Key |
GEAXXUIYNZBBLU-ZTALITPHSA-N |
SMILES |
CCC1=C(NC2=C1C(=O)C3CN(CCC3C2)C)C.O.O.Cl |
Isomeric SMILES |
CCC1=C(NC2=C1C(=O)[C@@H]3CN(CC[C@H]3C2)C)C.O.O.Cl |
Canonical SMILES |
CCC1=C(NC2=C1C(=O)C3CN(CCC3C2)C)C.O.O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piquindone hydrochloride involves the formation of a tricyclic structure through a series of chemical reactions. One of the key steps includes the cyclization of a pyrrolo[2,3-g]isoquinoline derivative. The reaction conditions typically involve the use of a nickel catalyst and a chiral P-O ligand for enantioselective hydroalkenylation .
Industrial Production Methods
Industrial production methods for piquindone hydrochloride are not well-documented due to its limited use and lack of commercialization. the synthesis would likely involve standard pharmaceutical manufacturing processes, including purification and crystallization to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Piquindone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the tricyclic structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of piquindone hydrochloride include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of piquindone hydrochloride with modified functional groups, which can potentially alter its pharmacological properties.
Scientific Research Applications
Chemistry: Used as a model compound for studying tricyclic structures and their reactivity.
Biology: Investigated for its effects on dopamine receptors and neurotransmission.
Mechanism of Action
Piquindone hydrochloride exerts its effects by selectively antagonizing dopamine D2 receptors. This action helps in modulating dopamine levels in the brain, which is crucial for treating psychotic symptoms. The compound’s mechanism involves binding to the D2 receptors in a sodium-dependent manner, a property it shares with other compounds like tropapride and zetidoline .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piquindone’s pharmacological profile is most frequently contrasted with haloperidol (a typical antipsychotic) and other D2 antagonists. Key differences lie in receptor binding dynamics, side-effect profiles, and clinical outcomes.
Pharmacological and Clinical Comparison
Key Research Findings
- EPS and TD Risk : Piquindone’s low EPS incidence was consistent across preclinical and clinical studies, attributed to its unique binding kinetics at D2 receptors, which may avoid prolonged receptor blockade linked to motor side effects . Haloperidol, in contrast, shows strong D2 antagonism correlating with high EPS and TD rates .
- Efficacy: In a double-blind trial, piquindone improved positive symptoms (e.g., delusions) comparably to haloperidol but with fewer side effects. Negative symptom improvements were notable but fell just below statistical significance, suggesting a need for higher doses or adjunct therapies .
- Structural Insights: Piquindone’s pyrroloisoquinoline structure contributes to its atypicality. Computational models (e.g., 3D QSAR studies) highlight its optimized steric and electronic properties for D2 binding without inducing receptor supersensitivity, a mechanism implicated in TD .
Limitations and Contradictions
- While piquindone’s EPS advantages are well-documented, early clinical trials emphasized the need for larger, long-term studies to confirm these findings .
Q & A
Q. What are the standard methodologies for synthesizing and characterizing Piquindone HCl in preclinical studies?
Answer: this compound synthesis typically follows protocols for benzazepine derivatives, involving multi-step organic reactions such as condensation, cyclization, and salt formation with hydrochloric acid. Characterization requires analytical techniques like nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Researchers must adhere to NIH guidelines for reporting experimental conditions, including solvent systems, reaction temperatures, and catalyst details, to ensure reproducibility .
Q. How should researchers design initial pharmacological experiments to evaluate this compound’s dopamine D2 receptor antagonism?
Answer: Use the PICO framework to structure the study:
- Population : Select in vitro models (e.g., transfected cell lines expressing human D2 receptors) or in vivo rodent models.
- Intervention : Administer this compound at varying concentrations/doses.
- Comparison : Include positive controls (e.g., haloperidol) and vehicle controls.
- Outcome : Measure receptor binding affinity (Ki values via radioligand assays) or functional antagonism (cAMP inhibition assays).
Ensure alignment with FINER criteria (feasibility, novelty, ethical compliance) and validate results against existing literature .
Intermediate Research Questions
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies?
Answer:
- Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50/IC50 values.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Report confidence intervals and effect sizes to contextualize clinical relevance.
- Predefine statistical power and sample size calculations to mitigate Type I/II errors, as per preclinical reporting standards .
Q. How can researchers address contradictions in this compound’s pharmacokinetic data across species?
Answer:
- Conduct systematic reviews to identify interspecies metabolic differences (e.g., cytochrome P450 enzyme activity).
- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human pharmacokinetics from rodent data.
- Validate findings with cross-species in vitro assays (e.g., liver microsomal stability tests) .
Advanced Research Questions
Q. What strategies optimize this compound’s blood-brain barrier (BBB) penetration in neurodegenerative disease models?
Answer:
- Employ structure-activity relationship (SAR) studies to modify physicochemical properties (e.g., logP, polar surface area).
- Utilize in situ perfusion models or BBB-on-a-chip technologies to assess permeability.
- Co-administer with P-glycoprotein inhibitors (e.g., cyclosporine A) to evaluate efflux transporter effects.
- Integrate omics data (proteomics/transcriptomics) to identify endogenous BBB transport mechanisms .
Q. How can researchers resolve discrepancies between in vitro receptor binding data and in vivo behavioral outcomes for this compound?
Answer:
- Apply translational pharmacodynamic modeling to correlate receptor occupancy (PET imaging) with behavioral endpoints (e.g., locomotor activity in schizophrenia models).
- Investigate off-target effects via kinome-wide screening or transcriptomic profiling.
- Reconcile data using Bayesian meta-analysis to quantify uncertainty across studies .
Methodological and Ethical Considerations
Q. What protocols ensure reproducibility in this compound’s preclinical toxicity studies?
Answer:
- Follow ARRIVE guidelines for experimental design, including randomization, blinding, and detailed husbandry conditions.
- Use certified reference materials for dose calibration and archive raw data (e.g., histopathology images, serum chemistry) in FAIR-compliant repositories.
- Disclose conflicts of interest and adhere to institutional animal care committee (IACUC) protocols .
Q. How should researchers integrate this compound’s historical clinical trial data into current mechanistic studies?
Answer:
- Perform secondary analysis of published trials using PICOT-structured questions to isolate population-specific outcomes (e.g., dosing regimens in treatment-resistant schizophrenia).
- Validate hypotheses with patient-derived cell models (e.g., induced pluripotent stem cells).
- Address ethical gaps in historical data (e.g., informed consent standards) via retrospective IRB review .
Cross-Disciplinary and Emerging Topics
Q. What computational tools are suitable for predicting this compound’s off-target interactions in polypharmacy scenarios?
Answer:
Q. How can multi-omics approaches elucidate this compound’s role in modulating dopaminergic signaling networks?
Answer:
- Combine transcriptomics (RNA-seq) and phosphoproteomics to map downstream signaling pathways (e.g., AKT/GSK3β).
- Integrate metabolomics (LC-MS) to assess neurotransmitter flux changes in striatal microdialysates.
- Use systems biology tools (e.g., Cytoscape) to construct interaction networks and identify hub targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
